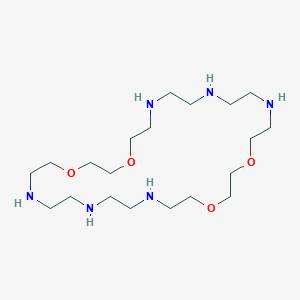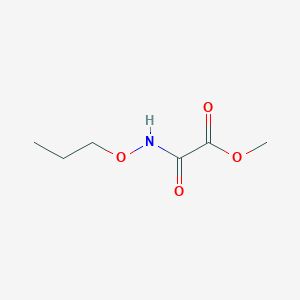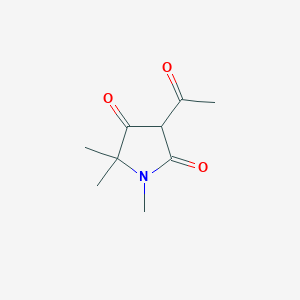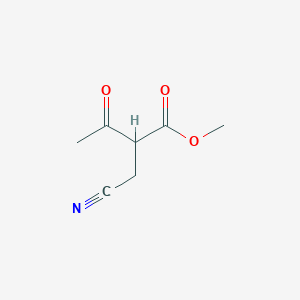
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system substituted with a nitro-pyrrole moiety and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and acetophenone derivatives, under acidic or basic conditions.
Introduction of the Nitro-Pyrrole Moiety: The nitro-pyrrole moiety can be introduced through a nitration reaction of a pyrrole derivative, followed by coupling with the benzopyran core using a suitable coupling reagent, such as a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Sodium cyanide, potassium cyanide, amines, alcohols, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran core.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro-pyrrole moiety and the benzopyran core may contribute to the compound’s ability to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-methyl ester: Similar structure with a methyl ester group instead of a carbonitrile group.
Uniqueness
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is unique due to the presence of the carbonitrile group, which can influence its reactivity and biological activity. The combination of the nitro-pyrrole moiety and the benzopyran core also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
140614-02-4 |
|---|---|
Formule moléculaire |
C16H13N3O3 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(3-nitropyrrol-1-yl)chromene-6-carbonitrile |
InChI |
InChI=1S/C16H13N3O3/c1-16(2)8-14(18-6-5-12(10-18)19(20)21)13-7-11(9-17)3-4-15(13)22-16/h3-8,10H,1-2H3 |
Clé InChI |
QDTSNMWCNDOQRY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC(=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)


![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)






![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
